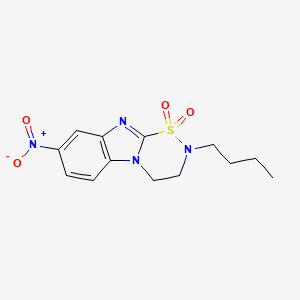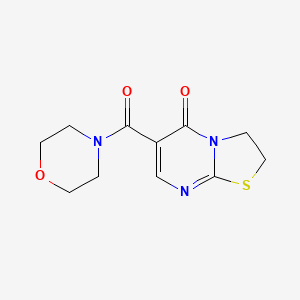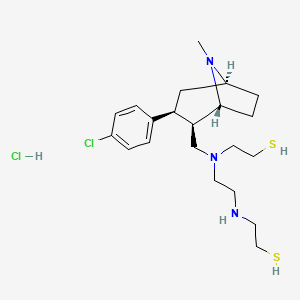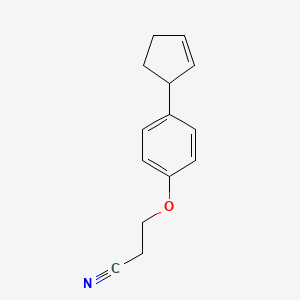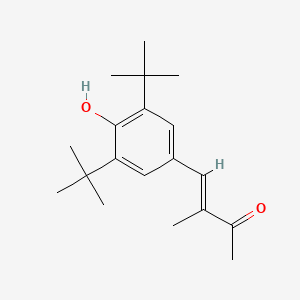
beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene: is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of bulky tert-butyl groups and a hydroxyl group attached to a styrene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene typically involves the reaction of 2,6-di-tert-butylphenol with methyl acrylate under basic conditions. Dimethyl sulfoxide is often used as a promoter in this reaction . The reaction conditions include maintaining a temperature of around 110°C during the addition of reagents and a reaction temperature of 130°C for several hours to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as potassium hydroxide can be employed to improve the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The presence of bulky tert-butyl groups can influence substitution reactions, making certain positions on the aromatic ring more reactive.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene has several scientific research applications:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.
Biology: The compound’s antioxidant properties make it a candidate for studying oxidative stress and its effects on biological systems.
Wirkmechanismus
The antioxidant properties of beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene are primarily due to the presence of the hydroxyl group, which can donate hydrogen atoms to neutralize free radicals. The bulky tert-butyl groups provide steric hindrance, protecting the hydroxyl group from rapid oxidation and enhancing the compound’s stability . The molecular targets include reactive oxygen species, which are neutralized through redox reactions, thereby preventing oxidative damage to materials and biological systems.
Vergleich Mit ähnlichen Verbindungen
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Used in OLED materials and as a pharmaceutical intermediate.
3,5-Di-tert-butyl-4-hydroxyphenylpropionic hydrazide: Known for its susceptibility to oxidation and used in polymer stabilizers.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.
Uniqueness: Beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene stands out due to its specific combination of functional groups, which provide both antioxidant properties and the ability to undergo various chemical transformations. The presence of the acetyl and methyl groups, along with the bulky tert-butyl groups, makes it a versatile compound with unique reactivity and stability characteristics.
Eigenschaften
CAS-Nummer |
83677-18-3 |
|---|---|
Molekularformel |
C19H28O2 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
(E)-4-(3,5-ditert-butyl-4-hydroxyphenyl)-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C19H28O2/c1-12(13(2)20)9-14-10-15(18(3,4)5)17(21)16(11-14)19(6,7)8/h9-11,21H,1-8H3/b12-9+ |
InChI-Schlüssel |
XVJKSGJGHGOBSI-FMIVXFBMSA-N |
Isomerische SMILES |
C/C(=C\C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)/C(=O)C |
Kanonische SMILES |
CC(=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



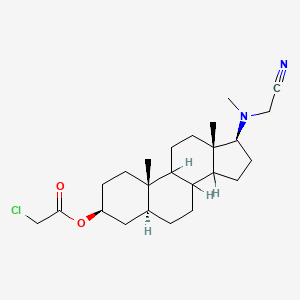
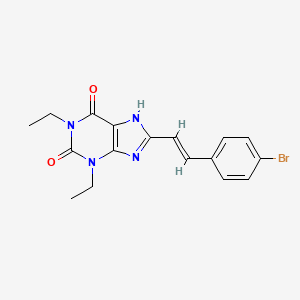
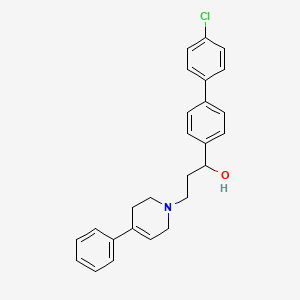

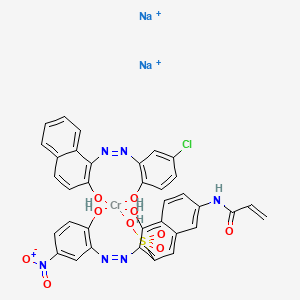
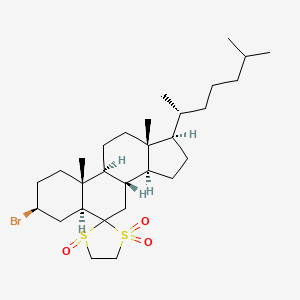
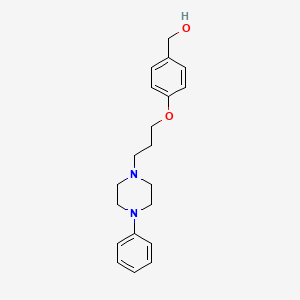
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12745359.png)
